5-Benzofuransulfonamide(9CI)
Overview
Description
5-Benzofuransulfonamide(9CI) is an organic compound that belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring. This compound is notable for its diverse range of biological and pharmacological activities, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Mode of Action
Benzofuran derivatives are known to interact with various targets, leading to changes that contribute to their biological activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways, contributing to their wide array of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that environmental factors can influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
5-Benzofuransulfonamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit antibacterial activity, suggesting that it may interact with bacterial enzymes or proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuransulfonamide(9CI) typically involves the reaction of benzofuran derivatives with sulfonamide groups. One common method is the condensation of substituted or unsubstituted o-hydroxyacetophenone with sulfonamide under basic conditions. The reaction is often facilitated by the use of catalysts and heating .
Industrial Production Methods: Industrial production of 5-Benzofuransulfonamide(9CI) may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields compared to conventional heating methods. This process involves the reaction of o-hydroxyacetophenone and sulfonamide in the presence of a base like potassium carbonate in a solvent such as DMF (dimethylformamide) .
Chemical Reactions Analysis
Types of Reactions: 5-Benzofuransulfonamide(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield sulfonamide derivatives with additional hydrogen atoms .
Scientific Research Applications
5-Benzofuransulfonamide(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It exhibits antimicrobial and antiviral activities, making it useful in the study of infectious diseases.
Medicine: It has potential therapeutic applications in the treatment of cancer, psoriasis, and other skin diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Comparison with Similar Compounds
Benzofuran: A simpler compound with a benzene ring fused to a furan ring.
Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Coumarin: Contains a benzene ring fused to a lactone ring, similar in structure to benzofuran.
Uniqueness: 5-Benzofuransulfonamide(9CI) is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it more versatile in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
1-benzofuran-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOAGDKJWLAULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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